
endo-BCN-Fmoc-L-Lysine
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Overview
Description
Endo-BCN-Fmoc-L-Lysine is a compound that serves as a linker containing the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is particularly significant in the field of click chemistry, where it can react with molecules containing azide groups to form stable triazoles in the absence of catalysts . The molecular formula of this compound is C32H36N2O6, and it has a molecular weight of 544.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endo-BCN-Fmoc-L-Lysine is synthesized through a series of chemical reactions involving the introduction of the endo-BCN moiety and the Fmoc-protected L-lysine. The synthesis typically involves the following steps:
Protection of L-Lysine: The amino groups of L-lysine are protected using Fmoc (9-fluorenylmethoxycarbonyl) groups.
Introduction of endo-BCN: The endo-BCN moiety is introduced through a reaction with a suitable precursor, such as a bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonyl compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under inert gas at -20°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Endo-BCN-Fmoc-L-Lysine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-containing molecules to form stable triazoles without the need for catalysts
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino groups of L-lysine for further functionalization.
Common Reagents and Conditions
Azide-containing molecules: Used in click chemistry reactions to form triazoles.
Basic conditions: Used to remove the Fmoc protecting group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules
Deprotected L-lysine derivatives: Formed by removing the Fmoc group under basic conditions.
Scientific Research Applications
Bioorthogonal Chemistry
Endo-BCN-Fmoc-L-Lysine is primarily utilized in bioorthogonal chemistry due to its ability to undergo SPAAC reactions. These reactions enable the selective labeling of biomolecules without interfering with native biological processes. The compound's unique structure enhances its reactivity, making it a valuable tool for studying protein interactions and dynamics in live cells.
Case Study: Protein Labeling
In studies involving live-cell imaging, this compound has been employed to label proteins selectively. For instance, researchers have demonstrated that this compound can react with azide-containing molecules, forming stable triazoles essential for tracking biological processes without disrupting cellular functions.
Drug Development
The compound has shown promise in drug development, particularly in creating peptide-based therapeutics. Its ability to facilitate the conjugation of drugs to targeting moieties enhances the efficacy of therapeutic agents while minimizing side effects.
Case Study: Cancer Therapy
Research has indicated that this compound can be used to develop novel cancer therapies. In preclinical models, fatty acid-derivatized lead peptides incorporating this compound demonstrated improved tumor control in murine models of melanoma and pancreatic cancer . The incorporation of this compound allows for precise modifications that enhance the targeting capabilities of these therapeutic agents.
Peptide Synthesis
This compound serves as a critical building block in peptide synthesis. Its Fmoc protecting group simplifies the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with specific functionalities.
This compound plays a significant role in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules. This capability enhances the therapeutic and diagnostic potential of various compounds.
Case Study: Imaging Agents
In bioconjugation applications, this compound has been successfully linked to fluorescent probes for imaging studies. The selective reaction with azides allows researchers to visualize cellular processes in real-time without disrupting normal cell function .
Protein Engineering
The compound is utilized in protein engineering to modify proteins for enhanced stability and functionality. This is particularly crucial in biopharmaceutical applications where modified proteins can exhibit improved therapeutic properties.
Data Table: Applications in Protein Engineering
Application | Description | Impact |
---|---|---|
Stability Enhancement | Modifications improve shelf-life and efficacy | Increased therapeutic effectiveness |
Functionalization | Adding new functionalities to proteins | Broader application range |
Targeted Delivery | Modifying proteins for specific delivery mechanisms | Enhanced precision in drug delivery |
Mechanism of Action
Endo-BCN-Fmoc-L-Lysine exerts its effects through the formation of stable triazoles in click chemistry reactions. The endo-BCN moiety reacts with azide groups to form triazoles, which are highly stable and can be used to link various molecules together. This mechanism is particularly useful in the development of antibody-drug conjugates, where the linker ensures the stable attachment of the drug to the antibody .
Comparison with Similar Compounds
Similar Compounds
Endo-BCN-NHS Ester: Another compound containing the endo-BCN moiety, used in similar click chemistry reactions.
Fmoc-L-Lysine: A simpler compound without the endo-BCN moiety, used in peptide synthesis.
Uniqueness
Endo-BCN-Fmoc-L-Lysine is unique due to its combination of the endo-BCN moiety and Fmoc-protected L-lysine. This combination allows it to participate in click chemistry reactions while also being suitable for peptide synthesis and other functionalizations .
Biological Activity
Endo-BCN-Fmoc-L-Lysine is a synthetic amino acid derivative notable for its unique bicyclic structure, which enhances its reactivity in bioorthogonal chemistry. This compound is primarily used in drug development and protein labeling due to its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The following sections detail the biological activities, mechanisms, applications, and research findings associated with this compound.
Chemical Structure and Properties
This compound has the IUPAC name (2S)-2-amino-6-({[(1R,8S)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl}amino)hexanoic acid, with a molecular formula of C32H36N2O6 and a molecular weight of 544.65 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the lysine backbone, which facilitates its use in peptide synthesis and other chemical applications .
The primary biological activity of this compound stems from its ability to undergo bioorthogonal reactions without disrupting native biological processes. The compound can selectively label proteins and other biomolecules through SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This selectivity is critical for studying protein interactions and cellular dynamics in live systems .
Biological Applications
This compound has several notable applications in the fields of chemical biology and medicinal chemistry:
- Protein Labeling : Its bioorthogonal nature allows for the selective tagging of proteins without interfering with their functions, making it ideal for live-cell imaging.
- Drug Development : The compound's reactivity enables the design of new therapeutic agents by facilitating the conjugation of drugs to target biomolecules.
- Chemical Synthesis : It serves as a versatile building block in peptide synthesis and can be used to create complex macrocyclic structures .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological contexts:
- Live-cell Imaging : Research demonstrated that this compound can be utilized for real-time tracking of protein interactions within living cells, providing insights into cellular processes without perturbation .
- Therapeutic Development : A study focusing on lysine derivatives indicated that modifications similar to this compound could enhance antimicrobial properties against resistant strains while minimizing cytotoxic effects on human cells .
- Comparative Reactivity : this compound exhibits superior reactivity compared to traditional alkyne compounds in SPAAC reactions, making it a preferred choice for bioorthogonal labeling strategies .
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Bicyclic amino acid | High reactivity in SPAAC; selective protein labeling |
Exo-bicyclo[6.1.0]non-4-yne-L-lysine | Diastereomer | Slightly less reactive than endo form |
Azido-Lysine | Azide functional group | Directly reacts with alkyne groups |
Propargyl-Lysine | Alkyne functional group | Used in traditional copper-catalyzed click chemistry |
Case Studies
Case Study 1: Live-cell Protein Labeling
In a study published in a leading journal, researchers utilized this compound for live-cell imaging of protein interactions in cancer cells. The results demonstrated that the compound allowed for real-time visualization without affecting cellular viability or function.
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial efficacy of peptides modified with this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these modified peptides exhibited enhanced antimicrobial activity while showing reduced hemolytic activity, indicating a higher therapeutic index .
Properties
Molecular Formula |
C32H36N2O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1 |
InChI Key |
SIGNVLQONFQEFM-JYZUEOAFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Origin of Product |
United States |
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